
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound with the molecular formula C12H26IN2O. It is known for its stability and unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with trimethylamine and iodine. The process includes the following steps:
Formation of the piperidine derivative: 2,2,6,6-tetramethylpiperidine is reacted with trimethylamine to form the trimethylammonium derivative.
Oxidation: The resulting compound is then oxidized to form the nitroxide radical.
Iodination: Finally, the compound is treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hypochlorite and diiodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of nucleophiles like amines or thiols.
Major Products
Oxidation: Produces various oxidized organic compounds.
Reduction: Yields hydroxylamine derivatives.
Substitution: Forms substituted piperidine derivatives.
Scientific Research Applications
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide has a wide range of applications in scientific research:
Chemistry: Used as a stable free radical in various organic synthesis reactions.
Biology: Employed in studies involving oxidative stress and reactive oxygen species.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative damage.
Industry: Utilized in the production of polymers and as a catalyst in certain chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to scavenge reactive oxygen species (ROS). It interacts with molecular targets such as SIRT6 and HIF-1α, modulating pathways involved in oxidative stress and inflammation. This mechanism is particularly relevant in conditions like chronic intermittent hypoxia-induced lung injury .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Known for its antioxidant properties.
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (ATEMPO): Used in magnetic studies and as a radical scavenger.
Uniqueness
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is unique due to its trimethylammonium group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in aqueous systems and industrial applications .
Properties
Molecular Formula |
C12H26IN2O |
|---|---|
Molecular Weight |
341.25 g/mol |
InChI |
InChI=1S/C12H26N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
FVIYEKRCCSJZFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


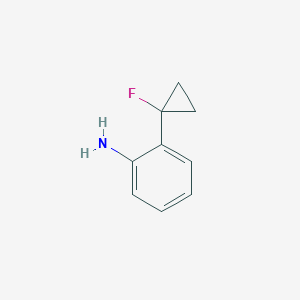
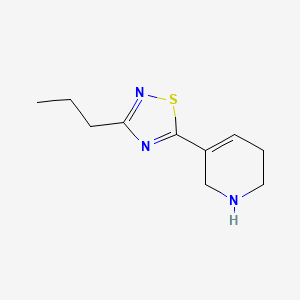
![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
![tert-butyl N-[(4R)-2-oxoazepan-4-yl]carbamate](/img/structure/B13892156.png)
![2-(1-amino-2-methylpropyl)-3-benzylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13892166.png)
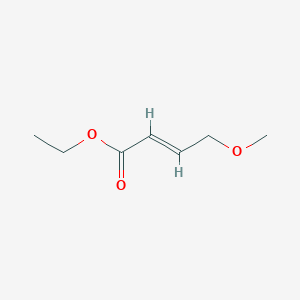

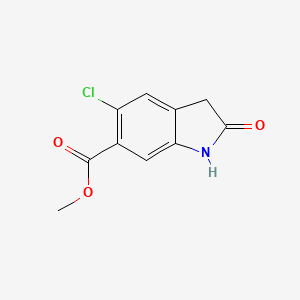
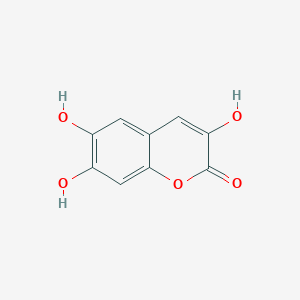
![N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13892184.png)
![2-Chloro-7,8-dihydro-5H-pyrano[4,3-B]pyridin-5-one](/img/structure/B13892185.png)
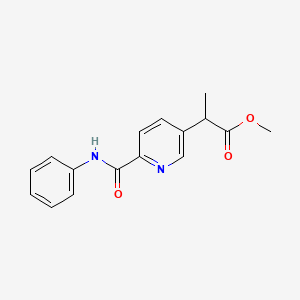
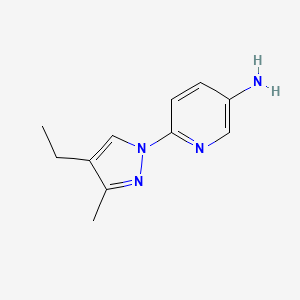
![4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B13892195.png)
